molecular formula C13H19F3N2S2 B8675778 N,N-diethyl-1-ethanaminium N-(2,3,4-trifluorophenyl)carbamodithioate

N,N-diethyl-1-ethanaminium N-(2,3,4-trifluorophenyl)carbamodithioate

Cat. No.: B8675778
M. Wt: 324.4 g/mol
InChI Key: VCPKZHBFZWEIDF-UHFFFAOYSA-N
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Description

N,N-diethyl-1-ethanaminium N-(2,3,4-trifluorophenyl)carbamodithioate is a useful research compound. Its molecular formula is C13H19F3N2S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19F3N2S2

Molecular Weight

324.4 g/mol

IUPAC Name

triethylazanium;N-(2,3,4-trifluorophenyl)carbamodithioate

InChI

InChI=1S/C7H4F3NS2.C6H15N/c8-3-1-2-4(11-7(12)13)6(10)5(3)9;1-4-7(5-2)6-3/h1-2H,(H2,11,12,13);4-6H2,1-3H3

InChI Key

VCPKZHBFZWEIDF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.C1=CC(=C(C(=C1NC(=S)[S-])F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2,3,4-trifluoroaniline (48.8 g) were added triethylamine (100.7 g) and carbon disulfide (30.3 g) and the mixture was stirred at room temperature for 1 week. Precipitated crystals were filtered and washed with ether to give the title compound (95.4 g) as orange-colored crystals, which was then recrystallized from a mixed solvent of ether - methylene chloride to give colorless crystals.
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Synthesis routes and methods II

Procedure details

That is, first 2,3,4-trifluoroaniline (V) is reacted with carbon disulfide in the presence of triethylamine to produce triethylammonium N-(2,3,4-trifluorophenyl)dithiocarbamate (VI). Then the compound (VI) is reacted with ethyl chloroformate in an organic solvent such as chloroform or methylene chloride in the presence of triethylamine to give 2,3,4-trifluorophenylisothiocyanate (VII). The compound (VII) is then reacted with di(lower alkyl) malonate sodium salt, which is prepared from di(lower alkyl) malonate and sodium hydride, in an organic solvent such as tetrahydrofuran or dioxane to give di(lower alkyl) [(2,3,4-trifluoroanilino)(mercapto)methylene]malonate sodium salt (VIII). The compound (VIII) is then reacted with 1-acetoxy-3-halogenoacetone in an organic solvent such as N,N-dimethylformamide, dimethylsulfoxide or acetonitrile to give di(lower alkyl) [(2,3,4-trifluoroanilino)(3-acetoxy-2-oxopropylthio)methylene]malonate (IX). The compound (IX) is then reacted with sulfuric acid to give di(lower alkyl) [3-(2,3,4-trifluorophenyl)-4-hydroxymethyl-2-thiazolidene]malonate (X). The compound (X) is then reacted with sodium hydride in an organic solvent such as dioxane, tetrahydrofuran or N,N-dimethylformamide to give di(lower alkyl) (6,7-difluoro-1H,4H-thiazolo[4,3-c][1,4]benzoxazin-1-ylidene)malonate (XI).
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